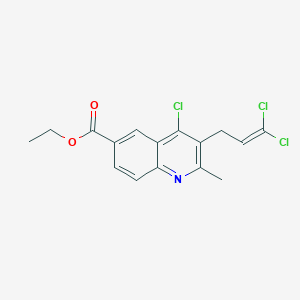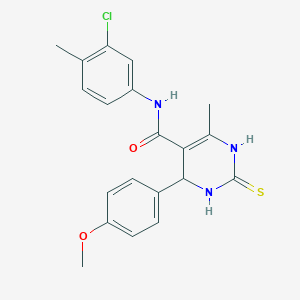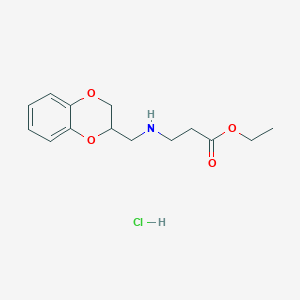
N-(2-chlorobenzyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(2-thienyl)acetamide, commonly known as CTK7A, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential application in the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of CTK7A is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and cognitive function. CTK7A has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines and to activate signaling pathways involved in apoptosis.
Biochemical and Physiological Effects:
CTK7A has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. Additionally, CTK7A has been found to activate signaling pathways involved in apoptosis, such as the p53 pathway. The compound has also been shown to improve cognitive function by increasing the expression of various neurotrophic factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTK7A in lab experiments is its potential therapeutic effects in various diseases and disorders. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, CTK7A is relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one of the limitations of CTK7A is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions related to CTK7A. One potential direction is to further investigate the therapeutic effects of the compound in various diseases and disorders. Additionally, future research could focus on the development of more effective synthesis methods for CTK7A and the optimization of its pharmacokinetic properties. Furthermore, the mechanism of action of CTK7A could be further elucidated to better understand its therapeutic effects. Finally, future research could investigate the potential of CTK7A as a lead compound for the development of new drugs.
Méthodes De Synthèse
CTK7A can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-thiophenecarboxylic acid, followed by the addition of sodium hydroxide and acetic anhydride. The final step involves the purification of the compound through recrystallization.
Applications De Recherche Scientifique
CTK7A has been found to exhibit potential therapeutic effects in various diseases and disorders, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, CTK7A has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-12-6-2-1-4-10(12)9-15-13(16)8-11-5-3-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRIPXWRPMSPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7005706 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)



![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)